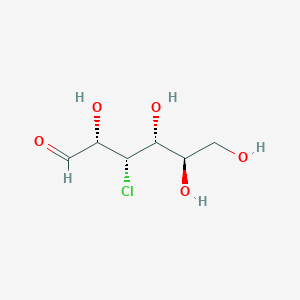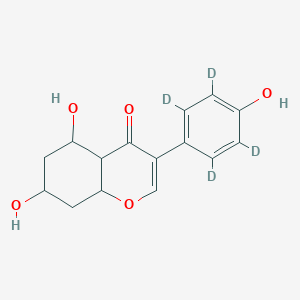
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in this peptide is in the DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution Reagents: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific receptors on the cell surface, triggering a signaling cascade.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can be compared with other similar peptides, such as:
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An inhibitor of the hormones oxytocin and vasopressin, used as a tocolytic to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C70H115N25O17 |
|---|---|
Molecular Weight |
1578.8 g/mol |
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84) |
InChI Key |
DTEBSHTZDDUPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


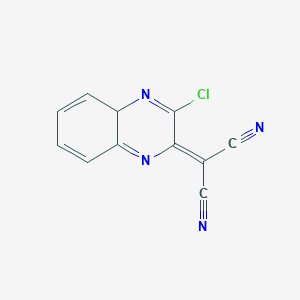
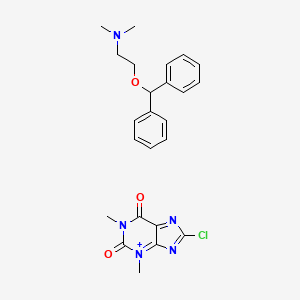
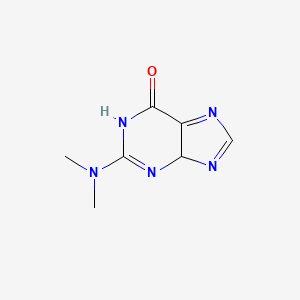
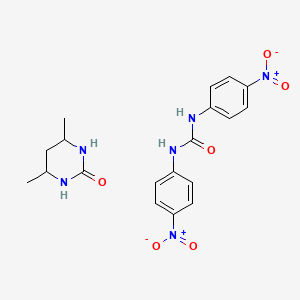
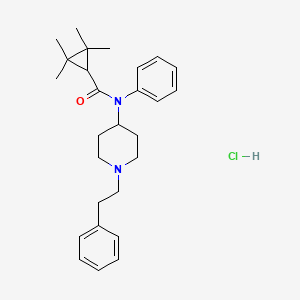


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)
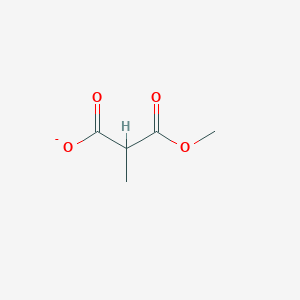
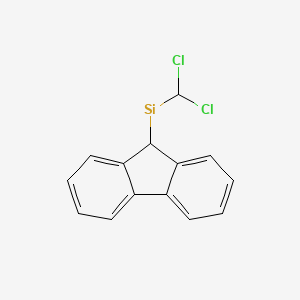
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
